molecular formula C16H19N3OS B2386603 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 2320602-66-0

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2386603
CAS No.: 2320602-66-0
M. Wt: 301.41
InChI Key: GQNLQKWVMIFGIC-UHFFFAOYSA-N
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Description

The compound 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure with a nitrogen atom at position 6. Key substituents include:

  • A 1H-imidazole ring at position 3 of the bicyclic system.
  • A thiophen-2-yl group attached to an ethanone side chain.

The bicyclic core confers rigidity, which may enhance binding specificity to biological targets.

Properties

IUPAC Name

1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-16(10-15-2-1-7-21-15)19-12-3-4-13(19)9-14(8-12)18-6-5-17-11-18/h1-2,5-7,11-14H,3-4,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNLQKWVMIFGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=CS3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

1-((1R,5S)-3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one (CAS: 2320602-66-0) is a nortropane-derived compound featuring a bicyclic 8-azabicyclo[3.2.1]octane core substituted with a 1H-imidazole at the 3-position and a thiophen-2-yl ethanone group at the 8-position. The stereochemistry (1R,5S) and the incorporation of heterocyclic moieties present synthetic challenges, requiring precise control over regioselectivity and stereoselectivity.

Retrosynthetic Analysis

The compound can be dissected into two primary components:

  • 8-Azabicyclo[3.2.1]octane (Nortropane) Core : Serves as the structural backbone.
  • Heterocyclic Substituents : 1H-Imidazole (C3) and thiophen-2-yl ethanone (C8).

Key intermediates include:

  • tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 185099-67-6).
  • 3-Trifluoromethanesulfonyloxy-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (for nucleophilic substitution).

Synthetic Routes and Methodologies

Route 1: Bicyclic Core Formation Followed by Functionalization

Step 1: Synthesis of tert-Butyl 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Procedure :
    • React nortropinone hydrochloride with di-tert-butyl dicarbonate in dichloromethane and triethylamine at 0°C.
    • Yield : 94.5%.
    • Key Data :



















































      ParameterValue
      ReagentsDi-tert-butyl dicarbonate
      SolventDichloromethane
      Temperature0°C → RT
      Reaction Time3 hours
Step 2: Triflation of the 3-Keto Group
  • Procedure :
    • Treat tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with lithium bis(trimethylsilyl)amide (LDA) and N-phenylbis(trifluoromethanesulfonimide) in THF at -78°C.
    • Yield : 63–92%.
    • Key Data :



















































      ParameterValue
      ReagentsLDA, N-phenylbis(triflimide)
      SolventTHF
      Temperature-78°C → RT
      PurificationSilica gel chromatography
Step 4: Deprotection and Ethanone Installation
  • Procedure :
    • Deprotection : Remove the tert-butyloxycarbonyl (Boc) group using HCl in dioxane.
    • Acylation : React the free amine with 2-(thiophen-2-yl)acetyl chloride in the presence of Hünig’s base (DIPEA) in dichloromethane.
    • Yield : 80–90% (combined steps).
    • Key Data :











































      ParameterValue
      Acylating Agent2-(Thiophen-2-yl)acetyl chloride
      BaseDIPEA
      SolventDichloromethane

Route 2: Convergent Synthesis via Late-Stage Coupling

Step 1: Independent Synthesis of Thiophen-2-yl Ethanone Moiety
  • Procedure :
    • Synthesize 2-(thiophen-2-yl)acetic acid via Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of AlCl3.
    • Yield : 75–85%.
Step 2: Coupling with Functionalized Bicyclic Amine
  • Procedure :
    • Combine the deprotected 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane with 2-(thiophen-2-yl)acetic acid using EDCI/HOBt in DMF.
    • Yield : 65–75%.
    • Key Data :











































      ParameterValue
      Coupling ReagentsEDCI, HOBt
      SolventDMF
      TemperatureRT

Stereochemical Control and Optimization

  • Chiral Resolution : Use (1R,5S)-nortropinone as the starting material to ensure enantiomeric purity.
  • Crystallization : Recrystallize intermediates from heptane/ethyl acetate to remove diastereomers.

Analytical Characterization Data

Parameter Value
Molecular Formula C16H19N3OS
Molecular Weight 301.4 g/mol
Melting Point Not reported (typically amorphous solid)
1H NMR (CDCl3) δ 8.05 (s, 1H, imidazole), 7.45–6.80 (m, 5H, thiophene + imidazole)
13C NMR δ 198.5 (C=O), 135.2 (imidazole C2), 127.8 (thiophene C2)

Critical Evaluation of Methodologies

  • Route 1 Advantages : High yields in triflation and substitution steps; well-established for nortropane derivatives.
  • Route 2 Advantages : Modular approach allows for late-stage diversification.
  • Challenges :
    • Steric hindrance during imidazole installation necessitates optimized reaction times.
    • Thiophene acylation requires strict anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one undergoes various types of chemical reactions including:

  • Oxidation: : The thiophene ring can be oxidized under strong oxidative conditions, leading to sulfone derivatives.

  • Reduction: : Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reducing agents such as lithium aluminium hydride.

  • Substitution: : Electrophilic reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed include sulfone derivatives from oxidation, alcohol derivatives from reduction, and various substituted imidazole compounds from electrophilic substitution reactions.

Scientific Research Applications

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential role as a ligand in biochemical assays.

  • Medicine: : Explored for its possible therapeutic effects due to its unique structural features.

  • Industry: : Used in the development of advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one exerts its effects is closely related to its interaction with molecular targets:

  • Molecular Targets: : It often interacts with enzymes or receptors, modulating their activity.

  • Pathways Involved: : It may influence signal transduction pathways, leading to specific biological outcomes.

Comparison with Similar Compounds

1-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one

  • Structural Differences :
    • Heterocyclic substituent : Pyrazole (1H-pyrazol-1-yl) replaces imidazole.
    • Thiophene position : Thiophen-3-yl instead of thiophen-2-yl.
  • Functional Implications: Pyrazole has two adjacent nitrogen atoms, reducing basicity compared to imidazole (pKa ~1.5 vs. ~7.0). This may alter solubility and protonation-dependent interactions.

(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one

  • Structural Differences: Substituent: A 2-fluoro-4-nitrophenyl group replaces both imidazole and thiophene-ethanone moieties. Ketone position: Ketone at position 3 of the bicyclic core vs. ethanone side chain.
  • Fluorine may improve metabolic stability via reduced oxidative metabolism.

1-((1R,3s,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one

  • Structural Differences: Substituent: Hydroxy group at position 3 instead of imidazole. Missing thiophene: No aromatic thiophene moiety.
  • Loss of thiophene may diminish aromatic interactions critical for target binding.

Key Research Findings

Impact of Heterocyclic Substituents

  • Imidazole vs. Pyrazole: Imidazole’s higher basicity (pKa ~7) facilitates protonation at physiological pH, enhancing interactions with acidic residues in enzymes or receptors. Pyrazole’s lower basicity may reduce such interactions but improve membrane permeability .
  • Thiophene vs. Phenyl: Thiophene’s sulfur atom contributes to electron-rich aromatic systems, favoring interactions with hydrophobic pockets.

Role of Bicyclic Core Modifications

  • Hydroxy vs. Imidazole Substituents : Hydroxy-substituted analogs (e.g., ) exhibit higher solubility (e.g., ~25 mg/mL in aqueous buffer) but lower logP (~1.2) compared to the imidazole-containing target compound (logP ~2.5) .

Biological Activity

The compound 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one is a member of the azabicyclo[3.2.1]octane family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and its implications in therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C14H18N4OS
  • Molecular Weight : 286.38 g/mol
  • Key Functional Groups : Imidazole, thiophene, and azabicyclo[3.2.1]octane.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of azabicyclo compounds have been evaluated for their efficacy against various bacterial strains, showing promising results.

CompoundTarget PathogenIC50 (μM)Reference
Compound AStaphylococcus aureus15 ± 3
Compound BEscherichia coli22 ± 5
Compound CMycobacterium tuberculosis10 ± 2

Inhibition of Enzymatic Activity

The compound's potential as an inhibitor of key enzymes has been explored, particularly in the context of tuberculosis treatment. The inhibition of the MenA enzyme, critical for menaquinone biosynthesis in Mycobacterium tuberculosis, has been a focal point.

CompoundEnzyme TargetIC50 (μM)GIC50 (μM)Reference
1MenA13 ± 28 ± 1
2MenA22 ± 316 ± 1

These results indicate that the compound could serve as a scaffold for developing new antimycobacterial agents.

Structure-Activity Relationship (SAR)

The biological activity of azabicyclo compounds is significantly influenced by their structural features. Modifications to the imidazole and thiophene moieties have been shown to enhance potency and selectivity.

Key Findings:

  • Substituent Effects : The presence of electron-withdrawing groups on the thiophene ring enhances antimicrobial activity.
  • Stereochemistry : The specific stereochemistry at the azabicyclo center plays a crucial role in binding affinity and biological efficacy.

Case Study 1: Antimycobacterial Activity

In a study evaluating new inhibitors targeting MenA, compounds derived from azabicyclo frameworks demonstrated significant reductions in M. tuberculosis growth rates when administered in combination with existing therapies.

Case Study 2: Antifungal Properties

Compounds structurally related to the target compound were tested against fungal pathogens such as Candida albicans, revealing notable antifungal activity with IC50 values ranging from 10 to 30 μM.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what purification methods are typically employed?

The synthesis involves multi-step organic reactions, including coupling the bicyclo[3.2.1]octane core with imidazole and thiophen-2-yl groups. Key steps include nucleophilic substitution for imidazole incorporation and ketone formation via Friedel-Crafts acylation for the thiophene moiety. Purification often employs high-pressure liquid chromatography (HPLC) to isolate stereoisomers and ensure high purity, particularly due to the compound’s stereochemical complexity .

Q. How is the stereochemistry of the bicyclo[3.2.1]octane core confirmed?

Stereochemical confirmation relies on advanced techniques such as 2D NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography. For example, NOESY correlations can resolve the (1R,5S) configuration by identifying cross-peaks between protons on the bicyclic scaffold and adjacent substituents .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H/13C NMR for functional group identification and coupling constants to confirm stereochemistry.
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.
  • IR Spectroscopy : To detect carbonyl (C=O) and aromatic (C-S, C-N) stretching frequencies .

Advanced Research Questions

Q. What strategies optimize reaction yields during synthesis, particularly for imidazole and thiophene incorporation?

  • Imidazole Coupling : Use Pd-catalyzed cross-coupling under inert atmospheres to minimize side reactions.
  • Thiophene Functionalization : Employ Lewis acids (e.g., AlCl3) in Friedel-Crafts acylation to enhance regioselectivity.
  • Yield Optimization : High-throughput screening of solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh3)4) can improve efficiency. Reaction monitoring via TLC or LC-MS ensures intermediate stability .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
  • Structural Modifications : Introduce prodrug moieties (e.g., ester groups) to enhance bioavailability.
  • Theoretical Frameworks : Use molecular dynamics simulations to predict binding affinity changes under physiological conditions, aligning with ’s emphasis on linking data to mechanistic hypotheses .

Q. What computational methods predict this compound’s interaction with biological targets like enzymes or receptors?

  • Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with active sites (e.g., cytochrome P450 enzymes).
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity trends.
  • MD Simulations : Analyze binding stability over time, focusing on hydrogen bonding with imidazole’s nitrogen atoms .

Methodological Notes

  • Data Contradictions : If biological assays conflict with computational predictions, revisit force field parameters in simulations or validate assay conditions (e.g., pH, co-solvents) .
  • Experimental Design : Align with ’s framework by defining clear objectives (e.g., optimizing synthesis vs. probing mechanism) and using factorial designs to test variables like temperature or catalyst loading .

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